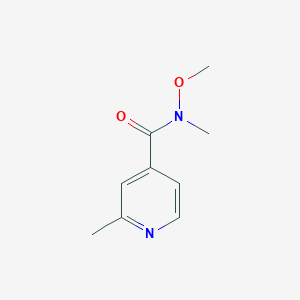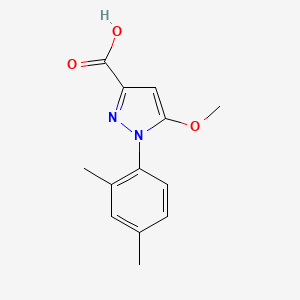
6-Amino-2-chloronicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-chloronicotinaldehyde is a chemical compound with the molecular formula C6H5ClN2O It is characterized by the presence of an amino group at the sixth position and a chlorine atom at the second position on the nicotinaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloronicotinaldehyde typically involves the reaction of 2-chloronicotinaldehyde with ammonia or an amine source. One common method includes the use of hydrogen chloride in 1,4-dioxane, followed by extraction with ethyl acetate and purification through silica gel chromatography . Another method involves the use of bis(1,5-cyclooctadiene)diiridium(I) dichloride and diethylsilane in dichloromethane under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-2-chloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 6-Amino-2-chloronicotinic acid.
Reduction: 6-Amino-2-chloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-2-chloronicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-chloronicotinaldehyde involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- 6-Amino-2-bromonicotinaldehyde
- 6-Amino-2-fluoronicotinaldehyde
- 6-Amino-2-iodonicotinaldehyde
Comparison: 6-Amino-2-chloronicotinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its bromine, fluorine, and iodine analogs. These differences can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C6H5ClN2O |
|---|---|
Peso molecular |
156.57 g/mol |
Nombre IUPAC |
6-amino-2-chloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-6-4(3-10)1-2-5(8)9-6/h1-3H,(H2,8,9) |
Clave InChI |
PZHAXSDCKPQQJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C=O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)
![7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11806488.png)

![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)







